What is Veratraldehyde-d3 and its chemical structure?
What is Veratraldehyde-d3 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Veratraldehyde-d3, a deuterated analog of veratraldehyde. This isotopically labeled compound serves as a critical tool in advanced analytical methodologies, particularly in mass spectrometry-based quantitative analysis. This guide will cover its chemical structure, physical and chemical properties, and its primary applications in research and development.
Chemical Identity and Structure
Veratraldehyde-d3 is a stable, isotopically labeled form of veratraldehyde (3,4-dimethoxybenzaldehyde). In Veratraldehyde-d3, three hydrogen atoms on one of the methoxy (B1213986) groups are replaced with deuterium (B1214612) atoms. Specifically, the deuteration occurs at the 3-position methoxy group, leading to the chemical name 3-(methoxy-d3)-4-methoxybenzaldehyde. This precise isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods.
The chemical structure of Veratraldehyde-d3 is as follows:
Caption: Chemical structure of Veratraldehyde-d3.
Physicochemical Properties
Quantitative data for Veratraldehyde-d3 is summarized in the table below. It is important to note that while the molecular weight is different from its non-deuterated counterpart, other physical properties such as melting point, boiling point, and solubility are expected to be very similar.
| Property | Value | Source |
| Chemical Formula | C₉H₇D₃O₃ | CDN Isotopes |
| Molecular Weight | 169.19 g/mol | CDN Isotopes |
| CAS Number | 147254-65-9 | CDN Isotopes |
| Appearance | White to off-white solid | Assumed from Veratraldehyde |
| Melting Point | 40-43 °C | Assumed from Veratraldehyde |
| Boiling Point | 281 °C | Assumed from Veratraldehyde |
| Solubility | Soluble in ethanol, ether, and hot water. | Assumed from Veratraldehyde |
Applications in Research and Development
The primary application of Veratraldehyde-d3 is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and matrix effects. Because Veratraldehyde-d3 is chemically identical to veratraldehyde, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer.
This allows for highly accurate and precise quantification of veratraldehyde in complex biological and environmental samples. Veratraldehyde itself is a compound of interest in various fields:
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Flavor and Fragrance Chemistry: Veratraldehyde is a naturally occurring compound found in various plants and is used as a flavoring and fragrance agent.[1] Researchers may use Veratraldehyde-d3 to quantify the amount of veratraldehyde in food products, perfumes, and essential oils.
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Pharmaceutical Analysis: Veratraldehyde is a precursor and intermediate in the synthesis of several pharmaceutical compounds.[1] Veratraldehyde-d3 can be used in pharmacokinetic studies to accurately measure the concentration of veratraldehyde or its metabolites in biological fluids.
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Metabolomics: As a metabolite or degradation product of more complex molecules, the quantification of veratraldehyde can be important in metabolomics studies.
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical experimental workflow for using Veratraldehyde-d3 as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using Veratraldehyde-d3.
Detailed Methodological Steps:
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Preparation of Standard Solutions: A stock solution of Veratraldehyde-d3 is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. This stock solution is then used to prepare working solutions for spiking into samples and for creating a calibration curve.
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Sample Preparation:
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A known amount of the biological or environmental sample is taken.
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A precise volume of the Veratraldehyde-d3 working solution is added ("spiked") into the sample at the earliest stage of preparation to account for analyte loss during extraction.
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The sample is then subjected to an extraction procedure to isolate the analyte (veratraldehyde) and the internal standard. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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The extracted sample is then reconstituted in a solvent compatible with the LC-MS system.
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Calibration Curve Preparation: A series of calibration standards are prepared by spiking known concentrations of non-labeled veratraldehyde into a matrix that mimics the actual samples (e.g., blank plasma, water). Each calibration standard is also spiked with the same, constant concentration of Veratraldehyde-d3.
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LC-MS Analysis:
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The prepared samples and calibration standards are injected into the LC-MS system.
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The liquid chromatography step separates veratraldehyde and Veratraldehyde-d3 from other components in the sample. Due to their chemical similarity, they will have nearly identical retention times.
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The mass spectrometer is set up to monitor for the specific mass-to-charge ratios (m/z) of both veratraldehyde and Veratraldehyde-d3. A common technique is Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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Data Analysis and Quantification:
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The peak areas for both the analyte (veratraldehyde) and the internal standard (Veratraldehyde-d3) are integrated.
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The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample and calibration standard.
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A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.
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The concentration of veratraldehyde in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
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Logical Relationship: Analyte and Internal Standard
The relationship between the analyte (Veratraldehyde) and the internal standard (Veratraldehyde-d3) in quantitative analysis is based on the principle of relative response.
Caption: Relationship between analyte and internal standard.
This diagram illustrates that the measured signals of both the analyte and the internal standard are used to calculate a ratio. This ratio is then directly proportional to the concentration of the analyte, effectively minimizing errors introduced during the analytical process.
